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molecular formula C8H4N2O3 B8505043 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B8505043
M. Wt: 176.13 g/mol
InChI Key: KFHSHROQKJEWRI-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

To a solution of 3-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (0.20 g, 0.2 M, 1.12 mmol) in DMF (6.0 mL) was added hydroxylamine hydrochloride (0.16 g, 2.24 mmol). The reaction mixture was heated at 125° C. overnight, then cooled to rt. The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were washed with H2O and saturated aq NaCl, filtered and concentrated in vacuo. The crude product was chromatographed over silica gel (0 to 40% MeOH in CH2Cl2 over 30 min) to give 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid 51 (4 mg, 2.1%) as a brown solid. 1H NMR (400 MHz, CD3OD) δ ppm 6.65 (d, J=0.68 Hz, 1H) 7.33 (d, J=0.68 Hz, 1H). LCMS m/e 175 (M−H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)=O.Cl.[NH2:15]O>CN(C=O)C>[C:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(=O)C1=COC2=C1NC(=C2)C(=O)O
Name
Quantity
0.16 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O and saturated aq NaCl
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed over silica gel (0 to 40% MeOH in CH2Cl2 over 30 min)
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=COC2=C1NC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 2.1%
YIELD: CALCULATEDPERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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